3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tetrahydrothiophene ring and an amino group substituted with a 5-methylhexan-2-yl chain .
Preparation Methods
The synthesis of 3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 5-methylhexan-2-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Chemical Reactions Analysis
3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrothiophene ring play crucial roles in its reactivity and binding to target molecules . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with enzymes and receptors .
Comparison with Similar Compounds
3-((5-Methylhexan-2-yl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Sulfone compounds: These compounds contain the sulfone group and undergo similar oxidation and reduction reactions.
Amino-substituted compounds: These compounds have an amino group substituted with various alkyl chains and show similar reactivity in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H23NO2S |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H23NO2S/c1-9(2)4-5-10(3)12-11-6-7-15(13,14)8-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
WAPFGOQTONKBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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